Trihomomethionine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-amino-7-methylsulfanylheptanoic acid |
InChI |
InChI=1S/C8H17NO2S/c1-12-6-4-2-3-5-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |
InChI Key |
UKDJCWUSWYBRDM-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCC(C(=O)O)N |
Origin of Product |
United States |
Elucidation of Trihomomethionine Biosynthetic and Metabolic Pathways
Trihomomethionine as an Intermediate in Aliphatic Glucosinolate Biosynthesis
The formation of this compound is a critical step in the production of a specific subset of aliphatic glucosinolates. This process begins with the chain elongation of methionine and culminates in the conversion of this compound into a glucosinolate precursor.
Specificity within the Methionine Chain Elongation Pathway
The biosynthesis of this compound is part of an iterative chain elongation pathway that evolved from the leucine (B10760876) biosynthesis pathway. portlandpress.comnih.gov This process involves the sequential addition of methylene (B1212753) groups to the side chain of methionine. The key enzymes governing this pathway are the methylthioalkylmalate synthases (MAMs). In Arabidopsis thaliana, two primary forms, MAM1 and MAM3, exhibit distinct specificities that determine the final chain length of the methionine derivative. portlandpress.com
MAM1 primarily catalyzes the initial one to four condensation cycles, leading to the formation of homomethionine, dihomomethionine (B12077338), and this compound. nih.gov In contrast, MAM3 has a broader substrate specificity and can catalyze up to six cycles, resulting in longer-chain methionine derivatives. portlandpress.com Therefore, the presence and activity of these enzymes are major determinants of the glucosinolate profile in a given plant species. biorxiv.org The iterative cycle consists of four main steps for each methylene group addition:
Deamination: The initial amino acid, methionine, is deaminated to its corresponding 2-oxo acid, 4-(methylthio)-2-oxobutanoate, a reaction catalyzed by branched-chain aminotransferase 4 (BCAT4). nih.govmdpi.com
Condensation: The 2-oxo acid condenses with acetyl-CoA, a reaction catalyzed by a MAM synthase. portlandpress.comnih.gov
Isomerization: The resulting 2-alkylmalic acid is isomerized to a 3-alkylmalic acid by an isopropylmalate isomerase (IPMI). portlandpress.com
Oxidative Decarboxylation: The 3-alkylmalic acid undergoes oxidative decarboxylation, catalyzed by an isopropylmalate dehydrogenase (IPMDH), to yield a chain-elongated 2-oxo acid. portlandpress.com
This elongated 2-oxo acid can then either re-enter the cycle for further elongation or exit the cycle via transamination to form the corresponding chain-elongated amino acid, such as this compound. portlandpress.com
Table 1: Key Enzymes in the Methionine Chain Elongation Pathway
| Enzyme | Gene (A. thaliana) | Function | Substrate(s) | Product(s) |
|---|---|---|---|---|
| BCAT4 | At3g19710 | Deamination of methionine and transamination of elongated 2-oxo acids | Methionine, chain-elongated 2-oxo acids | 4-methylthio-2-oxobutanoate (B1231810), chain-elongated amino acids |
| MAM1 | At5g23010 | Condensation with acetyl-CoA (short-chain) | 2-oxo acids | 2-alkylmalic acids |
| MAM3 | At5g23020 | Condensation with acetyl-CoA (short- and long-chain) | 2-oxo acids | 2-alkylmalic acids |
| IPMI | At4g13430, At3g58990 | Isomerization | 2-alkylmalic acids | 3-alkylmalic acids |
| IPMDH1 | At5g14200 | Oxidative decarboxylation | 3-alkylmalic acids | Chain-elongated 2-oxo acids |
| BCAT3 | At3g49680 | Transamination of elongated 2-oxo acids | Chain-elongated 2-oxo acids | Chain-elongated amino acids |
Downstream Conversion to Aldoximes: The Glucosinolate Precursor Role
Once synthesized, this compound serves as a direct precursor for the core glucosinolate structure. The first committed step in this conversion is the transformation of this compound into its corresponding aldoxime, 6-methylthiohexanaldoxime (B1264289). biorxiv.org This reaction is catalyzed by cytochrome P450 monooxygenases of the CYP79 family. mdpi.com
Specifically, in Arabidopsis thaliana, CYP79F1 has been shown to catalyze the conversion of a range of chain-elongated methionines, including dihomomethionine and this compound, to their respective aldoximes. biorxiv.orgacs.org Another related enzyme, CYP79F2, exhibits a preference for longer-chain methionine derivatives, such as pentahomomethionine (B1263020) and hexahomomethionine. acs.org The aldoxime is then further metabolized through a series of reactions involving CYP83 enzymes, glutathione (B108866) S-transferases, and other modifying enzymes to form the final glucosinolate molecule. mdpi.com
Precursor Compounds and Initial Enzymatic Transformations Leading to this compound
The journey to this compound begins with the primary amino acid methionine and involves key enzymatic transformations, primarily transamination, to initiate the chain elongation cycle.
Transamination Reactions in this compound Synthesis
Transamination is a critical reaction in both the initiation and termination of the methionine chain elongation cycle. This biochemical reaction involves the transfer of an amino group from an amino acid to a keto-acid, a process catalyzed by aminotransferases. nih.gov
The initial step in the pathway is the deamination of methionine to its corresponding α-keto acid, 4-methylthio-2-oxobutanoate (MTOB). This reaction is catalyzed by the cytosolic enzyme Branched-Chain Aminotransferase 4 (BCAT4). nih.govoup.com BCAT4 exhibits high substrate specificity for methionine and its derivatives. nih.gov
After the iterative elongation cycles that produce the 2-oxo acid precursor to this compound, which is 2-oxo-7-methylthioheptanoic acid, a final transamination step is required to form this compound itself. genome.jpwikipathways.org This reaction is primarily catalyzed by another aminotransferase, BCAT3, which transfers an amino group to the 2-oxo acid, yielding the final amino acid product. oup.com
Intermediates and Reaction Energetics
The synthesis of this compound proceeds through a series of well-defined intermediates. The starting precursor, after the initial deamination of methionine, is 4-methylthio-2-oxobutanoate. mdpi.com Each round of chain elongation adds a methylene group and involves the following intermediates: a 2-alkylmalic acid, a 3-alkylmalic acid, and the subsequent, longer 2-oxo acid. portlandpress.com To produce this compound, which has three additional carbons in its side chain compared to methionine, the cycle must proceed through several iterations. The direct keto-acid precursor to this compound is 2-oxo-7-methylthioheptanoic acid. genome.jpwikipathways.org
Table 2: Intermediates in the Biosynthesis of this compound
| Step | Precursor | Key Enzyme(s) | Intermediate/Product |
|---|---|---|---|
| Initiation | L-Methionine | BCAT4 | 4-Methylthio-2-oxobutanoate |
| Elongation Cycle 1 | 4-Methylthio-2-oxobutanoate + Acetyl-CoA | MAM1/MAM3, IPMI, IPMDH | 2-Oxo-5-methylthiopentanoate |
| Elongation Cycle 2 | 2-Oxo-5-methylthiopentanoate + Acetyl-CoA | MAM1/MAM3, IPMI, IPMDH | 6-Methylthio-2-oxohexanoate |
| Elongation Cycle 3 | 6-Methylthio-2-oxohexanoate + Acetyl-CoA | MAM1/MAM3, IPMI, IPMDH | 2-Oxo-7-methylthioheptanoic acid |
| Final Transamination | 2-Oxo-7-methylthioheptanoic acid | BCAT3/BCAT4 | This compound |
Integration of this compound Metabolism within Broader Plant Sulfur Metabolic Networks
The biosynthesis of this compound and, consequently, aliphatic glucosinolates is deeply integrated with the plant's primary sulfur metabolism. The availability of sulfur directly influences the production of these defense compounds. frontiersin.org
The sulfur atom in this compound originates from methionine, which is synthesized from cysteine. Cysteine itself is the first organic product of sulfate (B86663) assimilation in plants. nih.govnih.gov Thus, the flux through the sulfur assimilation pathway directly impacts the pool of methionine available for chain elongation.
Furthermore, the final step in glucosinolate biosynthesis, the sulfation of the desulfo-glucosinolate core structure, requires 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. mdpi.comnih.gov PAPS is also a key intermediate in primary sulfur metabolism. nih.gov This creates a direct competition for reduced sulfur between primary metabolic needs (e.g., protein synthesis) and the production of sulfur-containing secondary metabolites like glucosinolates.
Regulatory crosstalk ensures that the allocation of sulfur is balanced according to the plant's physiological and developmental state. Under sulfur-limiting conditions, the expression of genes involved in glucosinolate biosynthesis, including those in the methionine chain elongation pathway, is often downregulated to conserve sulfur for essential primary metabolic functions. frontiersin.orgnih.gov Conversely, an adequate supply of sulfur can enhance the production of aliphatic glucosinolates. mdpi.com This regulation is mediated by complex signaling networks involving transcription factors that are responsive to the plant's sulfur status. nih.govmdpi.com The metabolic flux towards this compound is therefore a highly regulated process, reflecting a sophisticated interplay between primary and secondary metabolism. nih.govnih.gov
Enzymological Characterization of Trihomomethionine Associated Enzymes
Detailed Kinetic and Mechanistic Studies of Cytochrome P450 CYP79F1
Cytochrome P450 CYP79F1 is a pivotal enzyme in the biosynthesis of aliphatic glucosinolates, acting as the entry point for chain-elongated methionine derivatives into the core glucosinolate pathway. uam.esbioone.org It is a member of the CYP79 family of monooxygenases, which are responsible for the conversion of amino acids to their corresponding aldoximes. uam.esnih.gov In Arabidopsis thaliana, CYP79F1 is anchored to the endoplasmic reticulum membrane, where it accesses its substrates that are synthesized in the chloroplast and cytosol. nih.gov
CYP79F1 exhibits a broad substrate specificity for chain-elongated methionine homologues, but shows a clear preference for short-chain derivatives. uam.esoup.com Studies using recombinant CYP79F1 have demonstrated its ability to metabolize a range of substrates from mono- to hexahomomethionine. oup.com This contrasts with its close homolog, CYP79F2, which exclusively metabolizes longer-chain substrates like penta- and hexahomomethionines. oup.comresearchgate.net
The enzyme catalyzes the N-hydroxylation of trihomomethionine to produce (E)-6-methylthiohexanaldoxime. mdpi.comnih.gov This conversion is a critical step, as evidenced by experiments where suppression of CYP79F1 leads to a significant accumulation of its substrates, including dihomomethionine (B12077338) and this compound, and a depletion of short-chain aliphatic glucosinolates. uam.esnih.gov Conversely, overexpression of CYP79F1 results in elevated levels of these glucosinolates. uam.es
Kinetic analyses have quantified the enzyme's affinity for various chain-elongated methionines. The Michaelis constant (Kₘ), which indicates the substrate concentration at half-maximal velocity, provides insight into the enzyme's substrate preference.
| Substrate | Kₘ (μM) | Reference |
|---|---|---|
| Dihomomethionine | 34 | mdpi.com |
| This compound | 37 | mdpi.com |
| Tetrahomomethionine | 194 | mdpi.com |
| Pentahomomethionine (B1263020) | 216 | mdpi.com |
The lower Kₘ values for dihomomethionine and this compound confirm the enzyme's higher affinity for these shorter-chain substrates. mdpi.com Transient expression studies have further confirmed that CYP79F1 efficiently catalyzes the conversion of homomethionine, dihomomethionine, and this compound into their corresponding oximes. mdpi.comfrontiersin.org
As a typical cytochrome P450 enzyme, CYP79F1 requires a heme cofactor, which is integrated into its active site and is essential for oxygen binding and activation. mdpi.comoup.com The catalytic cycle of P450 enzymes involves the monooxygenation of a substrate, where one atom of molecular oxygen is inserted into the substrate and the other is reduced to water. oup.com
This reaction is dependent on a steady supply of electrons, which are provided by a dedicated electron transfer chain. In plants, class II P450 enzymes located in the endoplasmic reticulum, such as CYP79F1, receive electrons from NADPH via a membrane-bound flavoprotein called NADPH-cytochrome P450 reductase (CPR). oup.comresearchgate.net In Arabidopsis, two primary CPR isoforms, ATR1 and ATR2, are responsible for this electron transfer. researchgate.net The process involves the transfer of two electrons from NADPH, shuttled through the FAD and FMN domains of CPR to the heme iron of CYP79F1, enabling the activation of O₂ and subsequent substrate oxidation. oup.com In some P450 systems, the efficiency of the second electron transfer can be enhanced by cytochrome b₅, although the specific involvement with CYP79F1 is part of the general mechanism for this enzyme class. oup.comresearchgate.net
Substrate Specificity and Catalytic Efficiency for this compound Conversion
Identification and Characterization of Other Enzymes Involved in this compound Metabolism
The metabolic life of this compound begins with its synthesis through a multi-enzyme pathway and ends with its derivatization into complex secondary metabolites.
This compound is not a primary amino acid but is synthesized from methionine through an iterative chain-elongation pathway, analogous to the biosynthesis of leucine (B10760876). frontiersin.orgrevista-agroproductividad.org This process adds a single methylene (B1212753) group (-CH₂) to the side chain in each cycle. revista-agroproductividad.org The synthesis of this compound requires three full cycles of this pathway. The core enzymes involved are:
Branched-chain aminotransferase (BCAT) : The cycle initiates with the deamination of a methionine-derived amino acid to its corresponding 2-oxo acid. frontiersin.orgrevista-agroproductividad.org In Arabidopsis, BCAT4 is the primary enzyme catalyzing the initial conversion of methionine to 4-methylthio-2-oxobutanoate (B1231810) and is located in the cytosol. frontiersin.orgportlandpress.com BCAT3 is involved in the transamination steps of the elongated 2-oxo acids back to amino acids, which can then re-enter the cycle. revista-agroproductividad.orgwikibooks.org
Methylthioalkylmalate Synthase (MAMS) : This enzyme catalyzes the committed step of the elongation cycle, an aldol (B89426) condensation between the 2-oxo acid and acetyl-CoA. revista-agroproductividad.orgnih.gov Different MAMS isoforms influence the final chain length of the resulting glucosinolates. osti.gov MAM1 is primarily responsible for the first two rounds of chain elongation, leading to the precursors for C3 and C4 glucosinolates. nih.govoup.com
Isopropylmalate Isomerase (IPMI) : The product of the MAMS reaction is then isomerized by IPMI. frontiersin.orgrevista-agroproductividad.org
Isopropylmalate Dehydrogenase (IPMDH) : This enzyme catalyzes the final step of the cycle, an oxidative decarboxylation that yields a chain-elongated 2-oxo acid, ready for the next round of elongation or for transamination and entry into the glucosinolate core pathway. frontiersin.orgrevista-agroproductividad.org
Once this compound is converted to (E)-6-methylthiohexanaldoxime by CYP79F1, it enters the shared core glucosinolate biosynthetic pathway where it is further modified by a series of enzymes to form a complete glucosinolate. revista-agroproductividad.org
CYP83A1 : This cytochrome P450 monooxygenase metabolizes the aliphatic aldoximes produced by CYP79F1. It converts the oxime into a reactive aci-nitro compound or nitrile oxide, which is the next key intermediate. mdpi.comrevista-agroproductividad.org
Glutathione-S-Transferases (GSTs) : The unstable intermediate from the CYP83A1 reaction is conjugated with glutathione (B108866). revista-agroproductividad.org
Carbon-Sulfur Lyase (SUR1) : This enzyme, also known as C-S lyase, cleaves the glutathione conjugate to produce a thiohydroximic acid intermediate. revista-agroproductividad.org
UDP-Glucosyltransferase (UGT) : The thiohydroximic acid is then glucosylated by a UGT, specifically UGT74B1 in Arabidopsis, forming a desulfoglucosinolate. revista-agroproductividad.org
Sulfotransferases (SOTs) : In the final step, a sulfuryl group is transferred from a donor molecule (PAPS) to the desulfoglucosinolate by a sulfotransferase, completing the synthesis of the core glucosinolate structure. revista-agroproductividad.org
Enzymes Mediating this compound Synthesis
Structural Biology of this compound-Metabolizing Enzymes
While crystal structures for the membrane-bound cytochromes P450 CYP79F1 and CYP83A1 are not yet available, detailed structural analyses of the soluble enzymes involved in this compound synthesis have provided significant insights into their mechanisms and evolution.
The X-ray crystal structure of Methylthioalkylmalate Synthase (MAMS) from Brassica juncea has been solved, revealing a dimeric protein where each monomer consists of an N-terminal α/β-barrel domain and a C-terminal α-helical domain. mdpi.comwikibooks.org The active site is located in the N-terminal domain and binds the 2-oxo acid substrate. mdpi.com Key residues in the MAMS active site, including Val182, Glu223, Ala253, and Pro255, create a hydrophobic pocket that orients the aliphatic side chain of the substrate. mdpi.com The enzyme requires a divalent metal ion, coordinated by residues Asp90, His288, and His290, which is essential for interacting with the substrate's carboxyl and carbonyl groups and facilitating the condensation reaction. mdpi.com
The three-dimensional structure of Isopropylmalate Dehydrogenase (IPMDH) from Arabidopsis has also been determined. mdpi.com The enzyme functions as a dimer, and its structure reveals conserved active site residues and significant conformational changes upon binding its substrate and the NAD⁺ cofactor. mdpi.com Structural and kinetic analyses of IPMDH mutants have identified Lys-232 as a critical catalytic residue, which is proposed to activate a water molecule for catalysis. These studies highlight how enzymes in the glucosinolate pathway evolved from those in primary metabolism, such as leucine biosynthesis, through subtle changes in active site architecture that alter substrate specificity.
Active Site Architecture and Ligand Binding Dynamics
The active site of an enzyme is the specific region where substrate molecules bind and a chemical reaction occurs. wikipedia.org In methylthioalkylmalate synthase (MAM), the active site is located within a (β/α)8 catalytic barrel structure. oup.comresearchgate.net The architecture of this site is crucial for its specificity towards different 2-oxo acid substrates, which ultimately dictates the side chain length of the resulting glucosinolates. nih.govresearchgate.net
Crystal structure analysis of Brassica juncea MAM1 (BjMAM1-A) has revealed key residues involved in substrate binding. nih.gov The active site contains a divalent metal ion, typically Mn2+ or Mg2+, which is coordinated by specific amino acid residues. nih.govnih.gov This metal ion plays a central role in orienting the substrate for catalysis. nih.gov In MAMS, residues such as Arg-89 and Asp-90 are part of a signature motif for this class of enzymes, where the aspartate coordinates the metal ion and the arginine participates in catalysis. nih.gov
The binding of the two main substrates, a 2-oxo acid and acetyl-CoA, involves a series of specific interactions. The 2-oxo acid's carboxylate and C2-carbonyl groups interact with the divalent cation, which is coordinated by residues like Asp-90, His-288, and His-290. nih.gov This interaction orients the aliphatic side chain of the 2-oxo acid towards a pocket lined by residues such as Val-182, Glu-223, Ala-253, and Pro-255. nih.gov The acetyl group of CoA is activated for the condensation reaction through tautomerization to an enolate, a process potentially assisted by His-388. nih.gov Extensive charge-charge and ionic interactions secure the CoA molecule within the active site. nih.gov
| Residue/Component | Role in Active Site | Interaction Type |
|---|---|---|
| Divalent Cation (e.g., Mn2+) | Orients 2-oxo acid substrate for catalysis. nih.gov | Coordination |
| Arg-89 | Contributes to catalysis. nih.gov | Catalytic |
| Asp-90 | Coordinates the divalent cation. nih.gov | Metal Coordination |
| His-288, His-290 | Coordinate the interaction of the divalent cation with the 2-oxo acid. nih.gov | Metal Coordination |
| Val-182, Glu-223, Ala-253, Pro-255 | Form the binding pocket for the aliphatic side chain of the 2-oxo acid. nih.gov | Substrate Binding |
| His-388 | Potentially activates the acetyl group of CoA. nih.gov | Catalytic |
Conformational Changes During Catalysis
Enzymatic catalysis often involves conformational changes, where the enzyme alters its shape to facilitate the reaction. khanacademy.org For enzymes in the DRE-TIM metallolyase superfamily, which includes MAM, substrate binding induces a domain closure that brings catalytic residues into the correct proximity for the reaction to proceed. nih.govmdpi.com
The binding of the 2-oxo acid substrate is thought to occur first, followed by acetyl-CoA, in an ordered kinetic mechanism. researchgate.net This sequential binding likely involves conformational adjustments to properly position both substrates for the aldol condensation reaction. nih.govresearchgate.net Molecular dynamics simulations on related enzymes suggest that such ligand-induced conformational changes are critical for creating the precise alignment of catalytic residues and substrates necessary for lowering the activation energy of the reaction. elifesciences.orgnih.govresearchgate.net
| Catalytic Stage | Conformational Change | Functional Consequence |
|---|---|---|
| Substrate Binding | Binding of the 2-oxo acid followed by acetyl-CoA. researchgate.net | Orients substrates for reaction. |
| Ligand-Induced Fit | Subtle shifts in active site residue positions upon substrate binding. khanacademy.org | Optimizes the geometry for catalysis. |
| Evolutionary Adaptation | Loss of the C-terminal regulatory domain compared to the ancestral IPMS enzyme. mpg.deoup.com | Altered enzyme dynamics and expanded substrate specificity. mpg.de |
Biological Roles and Physiological Implications of Trihomomethionine
Role of Trihomomethionine in Plant Defense Mechanisms
This compound is a key precursor in the production of defense compounds that protect plants from a variety of external threats. Its primary role in defense is mediated through the glucosinolate pathway.
Contribution to Glucosinolate-Mediated Defense Against Herbivores and Pathogens
This compound is a chain-elongated derivative of methionine and serves as a direct substrate for the biosynthesis of certain aliphatic glucosinolates. researchgate.netfrontiersin.org These secondary metabolites are a major component of the plant's chemical defense system, particularly in the order Brassicales. core.ac.uk The conversion of this compound to its corresponding aldoxime is the initial and committing step in the formation of the core glucosinolate structure. researchgate.net This reaction is catalyzed by the cytochrome P450 enzyme, CYP79F1. researchgate.netresearchgate.net
Upon tissue damage, such as that caused by herbivore feeding or pathogen invasion, glucosinolates are hydrolyzed by the enzyme myrosinase. researchgate.netfrontiersin.org This process releases a variety of biologically active and often toxic breakdown products, including isothiocyanates, nitriles, and thiocyanates. frontiersin.org These compounds act as deterrents to generalist herbivores and inhibit the growth of various microbial pathogens, forming what is often referred to as the "mustard oil bomb". researchgate.netfrontiersin.org The specific type of glucosinolate produced, and thus the nature of the defense compound, is determined by the amino acid precursor; this compound is specifically required for the synthesis of short-chain aliphatic glucosinolates. researchgate.net For instance, 7-methylthioheptyl glucosinolate (7-MSH) and 8-methylthiooctyl glucosinolate (8-MSO), which have demonstrated cancer-preventive properties, are derived from these pathways. nih.gov
Involvement in Plant Responses to Abiotic and Biotic Stresses
The metabolism of this compound is intricately linked with plant responses to both living (biotic) and non-living (abiotic) environmental stresses. ontosight.ai The expression of CYP79F1, the key gene for converting this compound into the glucosinolate pathway, is influenced by defense-related signaling molecules. For example, its expression is induced by methyljasmonate (MeJA), a hormone involved in defense against herbivores and necrotrophic pathogens. core.ac.uk Conversely, the synthetic auxin 2,4-D has been shown to dramatically reduce the expression of CYP79F1 and the levels of short-chain aliphatic glucosinolates. core.ac.uk
This differential regulation suggests that the flux through the this compound pathway is modulated as part of the plant's broader stress response strategy. nih.govmdpi.com Plants must allocate resources between growth and defense, and the link between this compound metabolism and hormone signaling pathways is a key part of this trade-off. mdpi.comnih.gov Under biotic attack, resources are channeled towards producing defensive glucosinolates from this compound. core.ac.uk In response to certain abiotic stresses, plants accumulate various amino acids and other metabolites to cope with the adverse conditions, and the regulation of amino acid pathways, including that of methionine and its derivatives, is critical. nih.govresearchgate.nettaylorfrancis.comresearchgate.net While direct studies on this compound's role in specific abiotic stresses like drought or salinity are limited, the involvement of its metabolic pathway in general stress signaling is well-established. nih.govfrontiersin.org
This compound in Plant Stress Response and Adaptation
Plants adapt to recurring environmental challenges by adjusting their metabolic and developmental programs. taylorfrancis.com The pathway involving this compound is a component of this adaptive response. The accumulation of amino acids is a known strategy for plants to tolerate abiotic stresses, contributing to osmotic adjustment and detoxification of reactive oxygen species. researchgate.netnih.gov
The regulation of glucosinolate biosynthesis, which originates with amino acids like this compound, is a clear example of an adaptive trait. mdpi.com The production of these defense compounds is metabolically expensive. Therefore, plants have evolved sophisticated regulatory networks to control their synthesis, ensuring they are produced when needed for defense but without unnecessarily compromising growth. mdpi.com The link between the this compound pathway and phytohormone signaling allows plants to fine-tune their investment in defense versus growth in response to environmental cues, which is a cornerstone of stress adaptation. nih.govnih.gov The ability to modulate the production of specific glucosinolates via the CYP79F1 and CYP79F2 genes allows for a tailored defense response, which can be considered an adaptive mechanism to varying herbivore and pathogen pressures. bioone.org
Influence of this compound Metabolism on Plant Growth and Developmental Phenotypes
The metabolism of this compound not only impacts plant defense but also has profound effects on plant growth and morphology. This is most evident when the metabolic pathway is disrupted through genetic mutation.
Genetic Perturbations of this compound Pathways and Resultant Morphological Changes
Genetic studies in Arabidopsis thaliana have been instrumental in revealing the link between this compound metabolism and plant development. nih.gov Mutations or silencing of the CYP79F1 gene, which blocks the conversion of this compound and other short-chain methionine derivatives into their respective aldoximes, leads to severe and distinct morphological changes. researchgate.netresearchgate.net
These mutants, often designated bus (for bushy) or studied using RNA interference (RNAi), exhibit a characteristic set of phenotypes:
Bushy Appearance : The mutants show a loss of apical dominance, leading to a highly branched or "bushy" stature. researchgate.netresearchgate.net
Leaf Morphology : The leaves are often crinkled, cup-shaped, or curled-up. researchgate.netnih.govresearchgate.net
Vascular Development : A reduction in the number of veins in the leaves has been observed, indicating retarded vascularization. researchgate.net
Reproductive Issues : The mutants are often semi-sterile, with siliques (seed pods) that are variable in size or fail to develop properly. researchgate.net
These developmental defects are not caused by the lack of glucosinolates themselves, but rather by the metabolic imbalance resulting from the blocked pathway. nih.gov Studies suggest that the accumulation of methionine or a related metabolite, due to the inability to channel it into the glucosinolate pathway, is responsible for the altered growth phenotypes. nih.govresearchgate.net While initial hypotheses pointed towards a misregulation of auxin homeostasis, more recent findings indicate that auxin levels are not consistently altered in these mutants, suggesting a more complex underlying mechanism connecting methionine metabolism to plant development. nih.gov
| Genetic Perturbation | Organism | Key Gene Affected | Resultant Morphological Phenotype | Reference |
|---|---|---|---|---|
| Knockout Mutant (bus1-1) | Arabidopsis thaliana | CYP79F1 | Bushy, crinkled leaves, retarded vascularization, semi-sterile | researchgate.netresearchgate.net |
| RNAi Silencing | Arabidopsis thaliana | CYP79F1 | Cup-shaped rosette leaves, loss of apical dominance, sterility | nih.govresearchgate.net |
| Co-suppression | Arabidopsis thaliana | CYP79F1 / CYP79F2 | Curled-up leaf morphology, bushy stems | nih.gov |
Occurrence and Significance of this compound in Diverse Organisms
While the role of this compound is best characterized in plants of the Brassicales order, its presence has been reported in other, evolutionarily distant organisms. nih.gov Notably, this compound has been detected in the freshwater microcrustacean Daphnia pulex (the common water flea) and the single-celled flagellate Euglena gracilis. nih.gov
Daphnia pulex is a well-established model organism in ecology and toxicology, known for its sensitivity to environmental changes. ensembl.org It exhibits phenotypic plasticity, such as altering its morphology in response to predators. ensembl.organimaldiversity.org Euglena gracilis is a microalga with remarkable metabolic flexibility, capable of photosynthesis and producing a variety of valuable compounds, including vitamins, amino acids, and the storage polysaccharide paramylon. nih.govfrontiersin.org
Presence and Potential Functions in Specific Microorganisms and Invertebrates (e.g., Daphnia pulex, Euglena gracilis)
This compound has been identified in the freshwater microcrustacean Daphnia pulex and the photosynthetic flagellate Euglena gracilis. nih.gov While its precise functions in these organisms are not as extensively studied as in plants, its presence suggests specific metabolic roles.
In Daphnia pulex , a keystone herbivore in many freshwater ecosystems, the nutritional quality of their diet, particularly the availability of essential amino acids, significantly impacts their growth and reproduction. plos.org Daphnia are known to reproduce both asexually (parthenogenesis) and sexually, with environmental and nutritional cues often triggering the switch between these reproductive strategies. plos.organimaldiversity.org The production of resting eggs, a result of sexual reproduction, is a crucial survival strategy in unfavorable conditions. plos.org Studies have shown that the availability of certain essential amino acids can influence the type of reproduction in D. pulex. plos.org Although the direct role of this compound has not been explicitly detailed, its presence as a methionine derivative suggests a potential involvement in the complex interplay between nutrition and reproductive strategy. Methionine itself is a crucial amino acid for protein synthesis and other metabolic processes vital for growth and development in Daphnia.
Euglena gracilis is a unicellular alga with remarkable metabolic flexibility, capable of photosynthesis and heterotrophic growth. frontiersin.org It is known for producing a variety of valuable compounds, including vitamins, amino acids, and the storage polysaccharide paramylon (a β-1,3-glucan). nih.gov The metabolic pathways in Euglena are complex, allowing it to adapt to different environmental conditions. frontiersin.org The detection of this compound in E. gracilis points towards its involvement in sulfur-containing amino acid metabolism. nih.gov While the specific pathways involving this compound in this organism are yet to be fully elucidated, its existence underscores the diverse metabolic capabilities of Euglena. The organism's ability to synthesize a wide array of amino acids and other bioactive molecules is a subject of ongoing research, particularly for its potential biotechnological applications. nih.govnih.gov
Detection in Broader Metabolomic Profiling Studies
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become a powerful tool for understanding physiological and pathological states. This compound has been detected in several broader metabolomic profiling studies, often as part of a comprehensive analysis of the metabolome in various biological contexts. hmdb.cafrontiersin.org
These studies often utilize advanced analytical techniques like mass spectrometry coupled with chromatography to identify and quantify a wide range of metabolites. frontiersin.org The inclusion of this compound in metabolomics databases and its detection in various samples indicate its relevance as a component of the metabolome. metabolomicsworkbench.orghmdb.ca
For instance, metabolomic analyses of human biofluids have been employed to investigate various diseases. In the context of COVID-19 research, extensive metabolomic studies of plasma, serum, and urine have been conducted to identify metabolic signatures associated with the disease's severity and progression. frontiersin.org In some of these comprehensive analyses, this compound was listed among the many metabolites detected, highlighting its presence in human metabolism. frontiersin.orguio.no However, its specific role or alteration in disease states is part of a larger metabolic fingerprint and requires further targeted investigation to understand its clinical significance.
The detection of this compound in these broad-scale studies is crucial for building a more complete picture of metabolism. While these studies may not always focus on the specific function of this compound, they confirm its presence in different biological systems and provide a foundation for future hypothesis-driven research into its physiological and pathological roles.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-amino-7-(methylthio)heptanoic acid | genome.jp |
| Molecular Formula | C8H17NO2S | nih.gov |
| Molecular Weight | 191.29 g/mol | nih.gov |
| InChI | InChI=1S/C8H17NO2S/c1-12-6-4-2-3-5-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) | nih.gov |
| InChIKey | UKDJCWUSWYBRDM-UHFFFAOYSA-N | nih.gov |
| SMILES | CSCCCCCC(C(=O)O)N | nih.gov |
| ChEBI ID | CHEBI:50711 | nih.gov |
| PubChem CID | 22266650 | nih.gov |
Table 2: Enzymes Involved in the Biosynthesis and Metabolism of this compound
| Enzyme | Abbreviation | Function | Organism Example | Source |
| Branched-chain aminotransferase 4 | BCAT4 | Catalyzes the deamination of methionine, the initial step in the chain elongation pathway. | Arabidopsis thaliana | oup.com |
| Methylthioalkylmalate synthase | MAM | Catalyzes the condensation of a 2-oxo acid with acetyl-CoA in the chain elongation cycle. | Arabidopsis thaliana | mdpi.comnih.gov |
| Isopropylmalate isomerase | IPMI | Involved in the isomerization step of the chain elongation cycle. | Arabidopsis thaliana | mdpi.com |
| Isopropylmalate dehydrogenase | IPMDH | Catalyzes the oxidative decarboxylation in the chain elongation cycle. | Arabidopsis thaliana | mdpi.com |
| Cytochrome P450 79F1 | CYP79F1 | Converts this compound to its corresponding aldoxime, a precursor for glucosinolate synthesis. | Arabidopsis thaliana | genome.jpnih.gov |
Advanced Methodologies and Techniques for Trihomomethionine Research
Molecular Genetic and Genomic Approaches to Study Trihomomethionine Pathways
The study of the genetic underpinnings of this compound biosynthesis is crucial for understanding its role in plant defense and for potential crop improvement. Modern molecular genetics and genomics provide powerful tools to explore the genes and regulatory networks involved.
Gene expression analysis is a fundamental approach to identify genes that are active in the biosynthesis of this compound. illumina.com Transcriptomics, particularly through RNA sequencing (RNA-Seq), offers a comprehensive view of the entire collection of RNA transcripts in a cell at a given moment. eurofinsgenomics.eu This technique allows for the sensitive and accurate quantification of gene expression, the identification of known and novel transcripts, and the analysis of differential gene expression under various conditions. illumina.comeurofinsgenomics.eu
In the context of this compound, RNA-Seq can be used to compare the transcriptomes of plants with different glucosinolate profiles or plants subjected to various environmental stresses that may alter this compound metabolism. dntb.gov.uascispace.com By identifying genes that are upregulated or downregulated in correlation with this compound levels, researchers can pinpoint candidate genes involved in its synthesis, transport, or catabolism. For instance, comparative transcriptome analysis has been instrumental in revealing key pathways and genes involved in the conversion of dihomomethionine (B12077338) and this compound to their corresponding aldoximes. dntb.gov.uascispace.com
Table 1: Applications of RNA-Seq in this compound Research
| Application | Description | Potential Insights |
|---|---|---|
| Differential Gene Expression (DGE) Analysis | Compares gene expression levels between different conditions (e.g., high vs. low glucosinolate-producing plants). cd-genomics.com | Identification of genes directly involved in the this compound biosynthetic pathway. |
| Novel Transcript Identification | Detects previously unknown transcripts that may play a role in the regulation of this compound metabolism. eurofinsgenomics.eu | Discovery of new regulatory RNAs or alternative splice variants of known genes. |
| Co-expression Network Analysis | Identifies groups of genes that show similar expression patterns across different samples or conditions. | Elucidation of the regulatory networks controlling this compound biosynthesis. |
To validate the function of candidate genes identified through transcriptomics, researchers employ targeted gene perturbation techniques. These methods involve altering the expression of a specific gene to observe the resulting effect on the plant's phenotype, in this case, the production of this compound and its derivatives.
Cosuppression is a phenomenon of homology-dependent gene silencing where the introduction of a transgene homologous to an endogenous gene leads to the silencing of both. nih.gov This can be a powerful tool to downregulate the expression of a specific gene and study the consequences. For example, expressing a gene like FAD2 in Arabidopsis can lead to strong RDR6-mediated cosuppression, silencing both the endogenous and transgenic copies. nih.gov A similar approach could be used to target genes suspected of being involved in the this compound pathway.
More precise and versatile methods for targeted gene perturbation include CRISPR-based technologies. These systems allow for the precise editing of genomic DNA, enabling the knockout, knockdown, or activation of specific genes. The application of pooled CRISPR screens coupled with single-cell RNA sequencing (Perturb-seq) allows for the high-throughput analysis of the effects of multiple gene perturbations on the transcriptome. biorxiv.org
Table 2: Gene Perturbation Techniques in this compound Research
| Technique | Mechanism | Application to this compound |
|---|---|---|
| Cosuppression | Introduction of a homologous transgene leads to silencing of both the transgene and the endogenous gene. nih.gov | Downregulation of candidate genes in the this compound pathway to confirm their function. |
| CRISPR/Cas9 | A programmable nuclease system that can be targeted to a specific DNA sequence to create a double-strand break, leading to gene knockout or modification. | Precise knockout of genes to definitively determine their role in this compound biosynthesis. |
| CRISPRi/a | A modified CRISPR system where the nuclease activity is inactivated (dCas9) and fused to a repressor (CRISPRi) or activator (CRISPRa) domain to downregulate or upregulate gene expression, respectively. | Fine-tuning the expression levels of genes in the this compound pathway to study the effects of partial loss-of-function or gain-of-function. |
Gene Expression Analysis and Transcriptomics (e.g., RNA-Seq)
Quantitative Metabolomics and High-Resolution Mass Spectrometry for this compound Profiling
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. nih.gov This approach is essential for directly measuring the levels of this compound and related compounds, providing a direct readout of the metabolic state. nih.gov High-resolution mass spectrometry is a cornerstone technology in metabolomics due to its high sensitivity and specificity. metwarebio.com
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This combination is highly effective for analyzing complex biological mixtures. wikipedia.org In the context of this compound research, LC-MS allows for the separation of this compound from other closely related amino acids and metabolites in a sample before it is introduced into the mass spectrometer for detection and quantification. nih.gov
Untargeted metabolomics studies using LC-MS can provide a global snapshot of the metabolome, enabling the discovery of unexpected metabolic changes associated with genetic or environmental perturbations. nih.gov For example, a study on the effects of a ketogenic diet showed significantly higher levels of this compound in plasma samples, as detected by LC-MS. fao.org Targeted LC-MS methods can be developed for the precise and accurate quantification of this compound and a predefined set of related metabolites. silantes.com
Tandem mass spectrometry, also known as MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and fragmented to obtain structural information. wikipedia.org This is a critical tool for the confident identification of metabolites in complex samples. nih.govmdpi.com When a sample is analyzed by LC-MS, the mass spectrometer can be programmed to perform MS/MS on ions with a mass-to-charge ratio corresponding to this compound. The resulting fragmentation pattern, or MS/MS spectrum, serves as a "fingerprint" that can be compared to a reference spectrum from a pure standard or to in-silico fragmentation databases for structural confirmation. biorxiv.orgresearchgate.net This is particularly important to distinguish this compound from isomeric compounds that have the same molecular weight but a different atomic arrangement.
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Spectroscopic Techniques for this compound and its Metabolites
Spectroscopic techniques provide valuable information about the chemical structure and environment of molecules. While mass spectrometry provides information on the mass and fragmentation of a molecule, other spectroscopic methods can offer complementary structural details.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. frontiersin.org It is based on the magnetic properties of atomic nuclei and can provide detailed information about the carbon-hydrogen framework of a molecule. While generally less sensitive than mass spectrometry, NMR is highly reproducible and quantitative. frontiersin.org In the context of this compound research, NMR could be used to confirm the structure of purified this compound or to analyze its conformation. Two-dimensional (2D) NMR techniques can be particularly useful in untargeted metabolomics to identify and quantify metabolites in complex mixtures. nih.gov
Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and can be used to determine the presence of specific functional groups. mdpi.com While not typically used for the primary identification of this compound in complex mixtures, it can be a valuable tool for characterizing the pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used to determine the structure and composition of molecules. filab.fr It is based on the magnetic properties of atomic nuclei and their interaction with an external magnetic field. filab.frwikipedia.org In metabolomics, NMR provides detailed information about the structure, dynamics, and chemical environment of metabolites within a sample. wikipedia.orgfrontiersin.org
NMR spectroscopy is highly effective for identifying and quantifying metabolites in complex biological mixtures, such as tissue extracts or biofluids. frontiersin.orgresearchgate.net The technique can provide quantitative information for multiple metabolites simultaneously and can distinguish between positional isomers. frontiersin.org Both one- and two-dimensional NMR techniques are employed to precisely characterize molecules and identify functional groups and the arrangement of atoms. filab.frmdpi.com While NMR has lower sensitivity compared to mass spectrometry, its high reproducibility and non-destructive nature make it invaluable for metabolomic studies. frontiersin.orgmdpi.com For instance, NMR-based metabolomics has been used to analyze metabolic changes in various biological contexts, highlighting its utility in understanding metabolic pathways. researchgate.net Although direct NMR studies detailing the complete spectral assignment of this compound are not extensively published, the principles of NMR are routinely applied to study structurally similar amino acids and their derivatives in metabolic research. uni-goettingen.deopen.ac.ukindianastate.edu
Applications of Vibrational Spectroscopy (e.g., Near-Infrared Reflectance Spectroscopy)
Glucosinolates are a class of plant secondary metabolites characterized by a thioglucose moiety, a sulfonated oxime, and a side chain derived from amino acids, including the elongated methionines like this compound. d-nb.info The study of these compounds and their precursors is essential for understanding plant defense mechanisms and for the agricultural improvement of Brassica crops. d-nb.info
Isotopic Labeling Strategies for Tracing this compound Flux
Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and determine the flux through metabolic pathways. frontiersin.orgopen.ac.uk This strategy involves introducing atoms with a higher-than-natural-abundance isotope (e.g., ¹³C, ¹⁵N) into a precursor molecule and tracking their incorporation into downstream metabolites. frontiersin.orgopen.ac.uk
In the context of this compound research, isotopic labeling experiments have been fundamental. For example, labeled methionine homologues have been synthesized and used to investigate the enzymes involved in aliphatic glucosinolate biosynthesis. open.ac.uk By feeding a labeled substrate to an organism or enzyme preparation, researchers can confirm the transformation of that substrate into a product, providing reliable evidence that a specific intermediate is part of the main metabolic pathway. open.ac.uk Such studies have been crucial in elucidating the chain-elongation pathway of methionine to produce homomethionine, dihomomethionine, and this compound, which are precursors to aliphatic glucosinolates. portlandpress.com The use of stable isotopes like ¹³C or ¹⁵N, in conjunction with analysis by NMR or mass spectrometry, allows for the quantitative measurement of metabolic flux and the unraveling of complex biosynthetic routes. frontiersin.org
Bioinformatic and Computational Biology Tools in this compound Pathway Analysis
Bioinformatics and computational biology are indispensable for modern metabolic research, providing the tools to manage, analyze, and interpret the vast amounts of data generated from high-throughput techniques. These approaches are essential for understanding the biosynthesis and metabolic roles of compounds like this compound.
Utilization of Biological Databases (e.g., KEGG, ChEBI, UniProt, ModelSEED, ChemSpider, BioCyc)
Numerous biological databases serve as critical repositories for information on chemical compounds, reactions, pathways, and enzymes, facilitating the study of this compound.
KEGG (Kyoto Encyclopedia of Genes and Genomes) lists this compound under the compound identifier C17221. genome.jp It details reactions involving this compound, such as its conversion to 6-methylthiohexanaldoxime (B1264289) (R08672), a step in glucosinolate biosynthesis. genome.jpgenome.jp The database also links this compound to specific enzymes, like homomethionine N-monooxygenase (EC 1.14.14.42), and pathways, including "Glucosinolate biosynthesis" (map00966) and "2-Oxocarboxylic acid metabolism" (map01210). genome.jpkegg.jp
ChEBI (Chemical Entities of Biological Interest) provides detailed chemical and ontological information for this compound under the identifier CHEBI:50711. ebi.ac.uk It defines this compound as a sulfur-containing amino acid consisting of 2-aminoheptanoic acid with a methylthio substituent at the 7-position. ebi.ac.uk ChEBI also describes its relationships to other molecules, noting it as a non-proteinogenic alpha-amino acid and a methyl sulfide. ebi.ac.uk The L-stereoisomer, L-trihomomethionine, is assigned the identifier CHEBI:136999. ebi.ac.uk
UniProt is a comprehensive resource for protein sequence and functional information. uniprot.orgebi.ac.uk While it does not have an entry for the compound itself, it contains entries for enzymes that metabolize this compound. For example, the enzyme Dihomomethionine N-hydroxylase (UniProt ID: Q949U1), also known as Cytochrome P450 79F1, from Arabidopsis thaliana is documented to catalyze the conversion of dihomomethionine and this compound to their corresponding aldoximes. uniprot.org
ModelSEED is a resource for reconstructing and analyzing genome-scale metabolic models. modelseed.orggithub.com It includes this compound in its biochemistry database, which is used to build models of metabolism in microbes and plants. github.comntnu.no For example, the glucosinolate biosynthesis pathway from this compound is referenced within the platform's pathway data. modelseed.org
ChemSpider , a free chemical structure database from the Royal Society of Chemistry, contains an entry for this compound with the ID 11290587. chemspider.comrsc.org It provides access to its structure, properties, synonyms, and links to other data sources. chemspider.comlibguides.com
BioCyc is a collection of Pathway/Genome Databases. While a specific dedicated entry for this compound was not found in the initial search results, related pathways like glucosinolate biosynthesis are present, and compounds within these pathways are detailed. hmdb.caresearchgate.net
Table 1: this compound Information in Biological Databases
| Database | Identifier | Information Provided |
|---|---|---|
| KEGG | C17221 genome.jp | Reaction (R08672), Pathways (map00966, map01210), Enzyme (EC 1.14.14.42) genome.jpgenome.jpkegg.jp |
| ChEBI | CHEBI:50711 ebi.ac.uk | Chemical definition, ontology (non-proteinogenic α-amino acid, methyl sulfide), IUPAC name ebi.ac.uk |
| UniProt | Q949U1 (for related enzyme) uniprot.org | Details on enzymes that metabolize this compound, such as Dihomomethionine N-hydroxylase uniprot.org |
| ModelSEED | cpd17122 (L-form) | Inclusion in biochemical database for metabolic model reconstruction, associated reactions and pathways modelseed.org |
| ChemSpider | 11290587 chemspider.com | Chemical structure, synonyms, properties, links to external data sources chemspider.com |
| PubChem | 22266650 nih.gov | Chemical and physical properties, structure, synonyms, links to literature nih.gov |
Molecular Modeling of Enzyme-Substrate Interactions and Active Site Models
Molecular modeling is a computational technique used to simulate and study the interactions between molecules at an atomic level. mdpi.com This approach is critical for understanding how an enzyme binds to its substrate and catalyzes a chemical reaction. libretexts.org The enzyme's active site is a specific region composed of a unique arrangement of amino acid residues that creates a precise chemical environment for the substrate. libretexts.org
In the study of this compound metabolism, molecular modeling has been used to investigate the enzymes involved in its biosynthesis and conversion. For example, homology models of methylthioalkylmalate (MAM) synthases, enzymes involved in the chain elongation of methionine, have been created to understand substrate binding and specificity. portlandpress.com These models help identify key amino acid residues within the active site that are crucial for accommodating the increasingly longer side chains of intermediates like di- and this compound. portlandpress.com Similarly, active site models have been developed for cytochrome P450 enzymes, such as CYP79F1, which catalyze the conversion of this compound into its corresponding aldoxime. open.ac.uk These computational models, often based on crystal structures of related enzymes, allow researchers to propose and test hypotheses about the catalytic mechanism and the determinants of substrate specificity. nih.govresearchgate.net
Emerging Research Directions and Biotechnological Potential of Trihomomethionine
Unraveling Regulatory Networks Governing Trihomomethionine Biosynthesis and Degradation
The biosynthesis and degradation of this compound are integral parts of the broader glucosinolate metabolic pathway and are subject to complex regulatory networks. dntb.gov.uacore.ac.uk Gene regulatory networks (GRNs) are collections of molecular regulators that interact with each other and other cellular components to control gene expression, ultimately determining cellular function. wikipedia.org In plants, these networks are crucial for adapting to environmental changes and coordinating developmental processes. wikipedia.orgnih.gov
Key to this regulation are transcription factors, which can activate or inhibit the expression of genes encoding biosynthetic enzymes. wikipedia.org For instance, MYB transcription factors like MYB28 and MYB29 have been identified as positive regulators of aliphatic glucosinolate biosynthesis in Arabidopsis thaliana. researchgate.net The degradation of these regulatory proteins is also a control point; for example, specific ligases can target MYB regulators for degradation. core.ac.uk
The regulation of this compound metabolism is also influenced by the availability of precursors and the activity of downstream pathways. For example, the accumulation of intermediates in the glucosinolate pathway can feedback to regulate the expression of biosynthetic genes. biorxiv.org Furthermore, microRNAs (miRNAs) are emerging as key players in fine-tuning gene expression within these networks by targeting messenger RNAs (mRNAs) for degradation or translational repression. mdpi.com Understanding these intricate networks is essential for manipulating this compound and glucosinolate levels in plants.
Table 1: Key Regulatory Components in this compound Metabolism
| Regulator Type | Example | Function | Citation |
|---|---|---|---|
| Transcription Factor | MYB28/MYB29 | Positive regulation of aliphatic glucosinolate biosynthesis | researchgate.net |
| Protein Degradation | Ligases | Targeting MYB transcription factors for degradation | core.ac.uk |
| Metabolite Feedback | Aldoximes | Repression of phenylpropanoid biosynthesis | biorxiv.org |
Engineering Plant Metabolic Pathways for Modulating this compound and Glucosinolate Levels
Metabolic engineering offers promising strategies for altering the production of this compound and, consequently, the profile of aliphatic glucosinolates in plants. nih.govnptel.ac.in This can be achieved by modifying the expression of key genes in the biosynthetic pathway.
One approach is the overexpression of genes that catalyze critical steps. For example, overexpressing CYP79F1 or CYP79F2, which are involved in the conversion of chain-elongated methionine homologs to their corresponding aldoximes, has been shown to increase aliphatic glucosinolate levels. researchgate.net Conversely, suppressing the expression of these genes can lead to a reduction in aliphatic glucosinolates and an accumulation of their precursors, such as dihomomethionine (B12077338) and this compound. researchgate.net
These genetic manipulations can have broader effects on plant metabolism. For instance, altering the levels of glucosinolate intermediates has been shown to impact the phenylpropanoid pathway, which is responsible for producing essential compounds like lignin. biorxiv.org Therefore, a detailed understanding of the metabolic network is crucial for predicting and mitigating any unintended consequences of metabolic engineering. nih.gov
Exploiting this compound-Related Pathways for Crop Improvement and Agricultural Innovation
The manipulation of this compound and related glucosinolate pathways holds significant potential for improving crop characteristics and developing innovative agricultural products. medcraveonline.commdpi.com
Biostimulants are substances that can enhance plant growth, development, and stress tolerance. nichino.uk Amino acids and their derivatives, which are structurally related to this compound, are known to have biostimulant properties. nichino.uk For example, certain amino acids can act as precursors to plant hormones and growth factors, while others can improve nutrient uptake. nichino.uk
There is growing interest in developing biostimulants from natural sources, including agricultural by-products and microbial fermentation. frontiersin.orgnih.gov The pathways related to this compound could be a source of novel biostimulant compounds. By understanding how these pathways are regulated and interact with other metabolic processes, it may be possible to develop new products that promote crop growth and resilience. mdpi.comresearchgate.netrealmalgae.eu
Table 2: Potential Agricultural Applications of this compound-Related Pathways
| Application Area | Specific Goal | Mechanism | Citation |
|---|---|---|---|
| Crop Protection | Enhanced pest resistance | Increased production of toxic glucosinolate breakdown products | nih.gov |
| Crop Protection | Enhanced disease resistance | Inhibition of microbial growth by glucosinolate derivatives | nih.gov |
| Growth Promotion | Improved nutrient uptake | Chelation of nutrients by amino acid-like compounds | nichino.uk |
Enhancing Crop Resistance to Biotic Stresses
Investigations into the Broader Evolutionary and Ecological Significance of this compound
The diversity of glucosinolates, including those derived from this compound, is thought to have evolved in response to selection pressures from herbivores and other environmental factors. nih.gov The evolution of the glucosinolate biosynthetic pathway, including the genes responsible for chain elongation of methionine, has been a subject of considerable research. researchgate.net
Studies have shown that genes at the beginning of metabolic pathways are often under greater selective constraint than those further downstream. nih.gov The duplication and subsequent divergence of genes, such as the CYP79F genes, have played a significant role in the evolution of the diverse glucosinolate profiles observed in different plant species. nih.gov This genetic variation can have significant ecological consequences, influencing plant-herbivore interactions and the adaptation of plants to different environments. nih.gov Understanding the evolutionary history and ecological role of this compound and its derivatives can provide insights into the complex chemical interactions that shape natural ecosystems. mdpi.comresearchgate.net
Development of Advanced Analytical Techniques for Low-Abundance this compound Metabolites
The accurate detection and quantification of low-abundance metabolites like this compound and its derivatives are crucial for understanding their roles in plant metabolism and for metabolic engineering efforts. Advances in analytical chemistry have provided powerful tools for this purpose.
Mass spectrometry (MS), often coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), is a cornerstone of metabolomics. lcms.czfrontiersin.org High-resolution mass spectrometry enhances the accuracy of metabolite identification, while advanced chromatographic methods improve the separation of complex mixtures. creative-proteomics.com Techniques such as ultra-high-pressure liquid chromatography (UHPLC) offer increased resolution and reduced analysis time. pharmtech.com
For structural elucidation and quantification, nuclear magnetic resonance (NMR) spectroscopy is another powerful tool. mdpi.com The use of stable isotope labeling can further improve the specificity and accuracy of quantification. creative-proteomics.com The development of comprehensive metabolite databases and sophisticated data analysis techniques, including multivariate statistical analysis, is also essential for interpreting the large datasets generated in metabolomics studies. lcms.czcreative-proteomics.com These advanced analytical approaches are critical for unraveling the complexities of this compound metabolism.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Dihomomethionine |
| Glucosinolates |
| Lignin |
| Phenylpropanoids |
Q & A
Q. How is Trihomomethionine structurally characterized in plant metabolomics studies?
this compound (systematic name: 2-amino-7-(methylsulfanyl)heptanoic acid) is identified via high-resolution mass spectrometry (HR-MS) with an exact mass of 191.097999 Da (neutral) and SMILES notation CSCCCCCC(C(=O)O)N. Structural validation often employs nuclear magnetic resonance (NMR) spectroscopy, focusing on sulfur-methyl and amino-carboxyl group interactions. Cross-referencing with databases like MetaCyc ensures accurate annotation, particularly in glucosinolate biosynthesis pathways .
Q. What biosynthetic pathways involve this compound in Arabidopsis thaliana?
this compound serves as a precursor in glucosinolate biosynthesis, a defense-related pathway in Brassicaceae. Experimental studies using Agrobacterium-mediated transformation (e.g., floral dip method) reveal its enzymatic conversion via cysteine sulfhydrylases. Pathway validation requires knockout mutants and isotopic tracing to confirm intermediates .
Q. Which analytical techniques are optimal for detecting this compound in plant extracts?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns is preferred due to its polar nature. Quantification requires internal standards (e.g., deuterated methionine analogs) and normalization to tissue fresh weight. Protocols should align with metabolomics reporting standards to ensure reproducibility .
Advanced Research Questions
Q. How can researchers optimize in planta this compound synthesis for functional genomics studies?
Use ecotype-specific transformation protocols (e.g., Columbia-0) with modified floral dip methods: apply Agrobacterium at OD600 0.8–1.0, supplemented with 5% sucrose and Silwet L-77 surfactant. Repeated inoculations and post-dip humidity control increase transformation efficiency. Validate via RT-PCR and enzymatic assays targeting sulfotransferase activity .
Q. What experimental designs address contradictions in this compound’s reported enzymatic kinetics?
Discrepancies in Km values (e.g., 0.5–2.1 mM for cysteine sulfhydrylases) may stem from pH variability or cofactor availability. Conduct comparative studies under standardized conditions (pH 7.4, 25°C, 10 mM Mg<sup>2+</sup>) using purified recombinant enzymes. Apply Michaelis-Menten kinetics with Bayesian statistical models to account for instrument noise .
Q. How should researchers integrate this compound data with other sulfur-containing metabolites in systems biology models?
Use constraint-based metabolic modeling (e.g., COBRA Toolbox) to map sulfur flux between this compound, glutathione, and cysteine pools. Pair transcriptomic data (RNA-seq) with targeted metabolomics to identify regulatory nodes. Validate via gene co-expression networks (e.g., WGCNA) and knockout mutant phenotyping .
Q. What methodologies resolve low recovery rates in this compound extraction from lignified tissues?
Optimize extraction buffers (e.g., 80% methanol with 0.1% formic acid) and employ cryogenic grinding to reduce oxidative degradation. Validate recovery rates using spiked isotopologs (e.g., <sup>13</sup>C-Trihomomethionine) and compare with matrix-matched calibration curves. Report recovery-adjusted concentrations to mitigate bias .
Methodological Guidelines
- Systematic Reviews : Follow PRISMA guidelines to synthesize studies on this compound’s role in plant defense. Use Covidence for screening and GRADE for evidence quality assessment .
- Data Contradiction Analysis : Apply scoping review frameworks (Arksey & O’Malley, 2005) to map conflicting results, emphasizing experimental variables (e.g., pH, tissue type) .
- Error Reporting : Document instrument precision (e.g., ±0.01 Da for HR-MS) and biological replicates (n ≥ 5) in supplementary materials per Beilstein Journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
